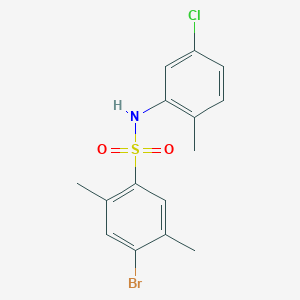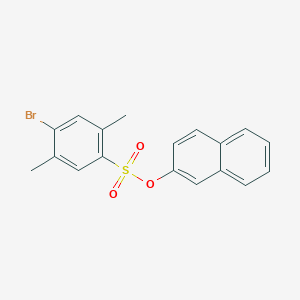
(2,5-Dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate, also known as diclofenac sulfone, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It is a derivative of diclofenac, which is one of the most commonly used NSAIDs. Diclofenac sulfone has been found to be more effective than diclofenac in some cases, and it has also been shown to have fewer side effects.
Wirkmechanismus
Diclofenac sulfone works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX, (2,5-Dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate sulfone reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac sulfone has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of cytokines, which are involved in the inflammatory response. It has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac sulfone has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so there is a wealth of information available on its properties and effects. However, there are some limitations to its use. It has been found to have some toxic effects on certain cell types, so caution must be taken when using it in cell-based assays. It also has some limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2,5-Dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate sulfone. One area of interest is its potential use in the treatment of cancer. It has been found to have anti-proliferative effects on certain cancer cell lines, and it may have potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases. It has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new formulations of this compound sulfone that may improve its solubility and stability, and make it more suitable for use in various experimental settings.
In conclusion, this compound sulfone is a promising compound that has been extensively studied for its anti-inflammatory and analgesic properties. It has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for research on this compound sulfone, including its potential use in cancer therapy and neurodegenerative diseases.
Synthesemethoden
Diclofenac sulfone can be synthesized by reacting 2,5-dichlorophenylacetic acid with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.
Wissenschaftliche Forschungsanwendungen
Diclofenac sulfone has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It has also been used in the treatment of acute pain, postoperative pain, and menstrual pain.
Eigenschaften
IUPAC Name |
(2,5-dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-3-10-4-7-13(20-2)15(8-10)22(18,19)21-14-9-11(16)5-6-12(14)17/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKLGDURHSFPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)







